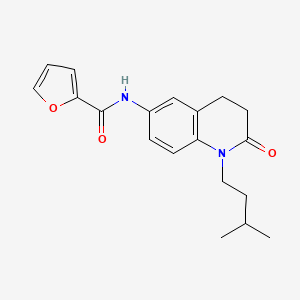

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, commonly known as CT-3, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means it can bind to these receptors in the human body and produce various effects. In

Scientific Research Applications

Synthesis and Characterization

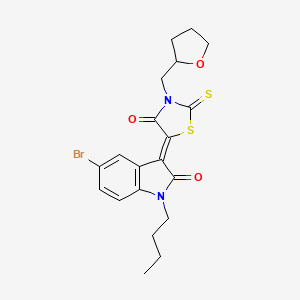

- Derivative Synthesis: Derivatives of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide were synthesized using a sequence of Povarov cycloaddition reaction/N-furoylation processes. These derivatives exhibit therapeutic properties, showing potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulators (Bonilla-Castañeda et al., 2022).

Pharmacological Applications

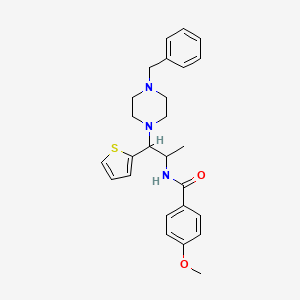

- Bioisosteric Replacement and Analgesic Activity: The method of bioisosteric replacement was used to synthesize new derivatives of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. Replacement of the benzyl phenyl ring in N-benzyl derivatives by an isosteric heterocycle resulted in an increase in analgesic activity, particularly for the 3-Py derivative (Ukrainets et al., 2016).

Mechanistic Insights and Molecular Interactions

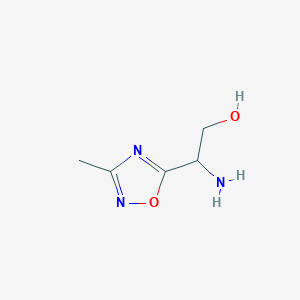

- Tyrosinase Inhibition: New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized and tested against the tyrosinase enzyme. They were found to be potent inhibitors, showing lower IC50 values compared to the standard kojic acid. The synthesized compounds also exhibited DPPH free radical scavenging ability. The interaction between the compound and tyrosinase was analyzed, revealing non-competitive inhibition (Dige et al., 2019).

properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13(2)9-10-21-16-7-6-15(12-14(16)5-8-18(21)22)20-19(23)17-4-3-11-24-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXHFLJYNKTELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)

![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)

![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)

![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)

![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)

![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)